
Ethyl 1-(3-aminophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(3-aminophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-aminophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.
-
Step 1: Synthesis of Azide Intermediate
- Starting with 3-aminophenylamine, the compound is reacted with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
- The diazonium salt is then treated with sodium azide to yield the azide intermediate.
-
Step 2: Cycloaddition Reaction
- The azide intermediate is reacted with ethyl propiolate in the presence of a copper(I) catalyst (e.g., CuSO4 and sodium ascorbate) to form the triazole ring.
- The reaction is typically carried out in a solvent such as water or a mixture of water and an organic solvent like ethanol.
-
Step 3: Purification
- The crude product is purified by recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process.
化学反应分析
Types of Reactions
Ethyl 1-(3-aminophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group on the phenyl ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
科学研究应用
Ethyl 1-(3-aminophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials such as polymers and coordination complexes. Triazole-containing polymers exhibit unique properties like thermal stability and conductivity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
作用机制
The mechanism of action of Ethyl 1-(3-aminophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The amino group on the phenyl ring can also participate in hydrogen bonding and electrostatic interactions.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.
DNA/RNA: The compound may intercalate into DNA or RNA, affecting transcription and translation processes.
相似化合物的比较
Ethyl 1-(3-aminophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives such as:
1,2,3-Triazole-4-carboxylic acid: Lacks the ethyl ester group, making it less lipophilic.
1-(4-Aminophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: The amino group is positioned differently, affecting its reactivity and interactions.
Ethyl 1-(3-hydroxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: Contains a hydroxyl group instead of an amino group, altering its hydrogen bonding capabilities.
Uniqueness
The presence of the ethyl ester group and the specific positioning of the amino group on the phenyl ring confer unique properties to this compound. These structural features influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C12H14N4O2 |
|---|---|
分子量 |
246.27 g/mol |
IUPAC 名称 |
ethyl 1-(3-aminophenyl)-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C12H14N4O2/c1-3-18-12(17)11-8(2)16(15-14-11)10-6-4-5-9(13)7-10/h4-7H,3,13H2,1-2H3 |
InChI 键 |
GVQPEABAAORFEJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N(N=N1)C2=CC=CC(=C2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


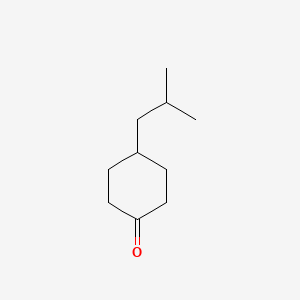
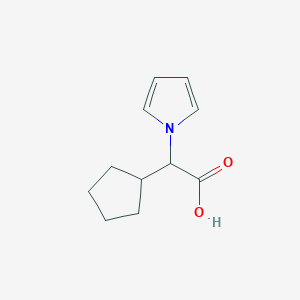

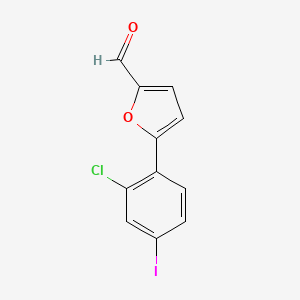

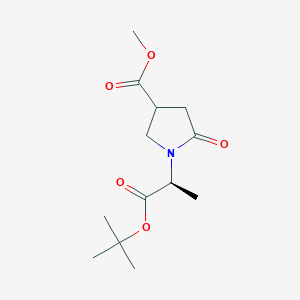
![Imidazo[1,2-a]pyridine, 2-cyclopropyl-8-(trifluoromethyl)-](/img/structure/B14885038.png)
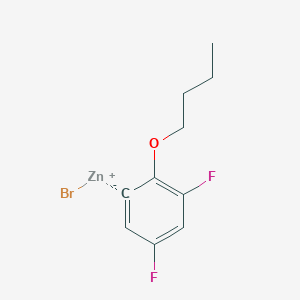
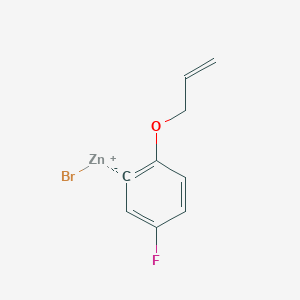
![(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14885050.png)
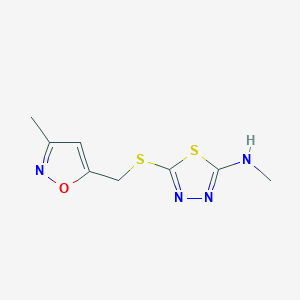
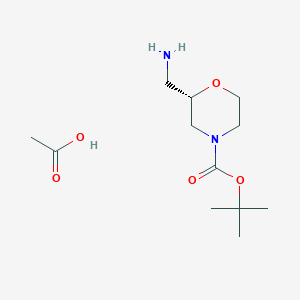
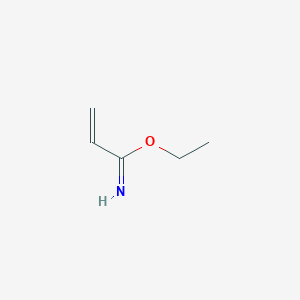
![tert-Butyl (2-(3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)ethyl)carbamate](/img/structure/B14885093.png)
